molecular formula C8H12N2OS B13322343 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole

Cat. No.: B13322343
M. Wt: 184.26 g/mol
InChI Key: PYZMZXJSKDQROQ-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole is a chemical hybrid scaffold incorporating both an azetidine ring and a 2-methyl-1,3-thiazole moiety, connected via an oxymethyl linker. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel pharmacologically active compounds. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a valuable constrained building block used to influence the conformational and physicochemical properties of lead molecules . The 2-methyl-1,3-thiazole is a privileged heterocycle in pharmaceuticals, found in a wide range of FDA-approved drugs and known to contribute to diverse biological activities . The primary research applications for this compound are as a key intermediate or building block in organic synthesis and medicinal chemistry. Its molecular architecture is particularly relevant for constructing potential antibacterial agents. Compounds featuring azetidine-thiazole hybrids have been investigated in advanced research, such as in the development of carbapenem antibiotics, where they have demonstrated potent antibacterial activity and improved metabolic stability, such as resistance to degradation by kidney dehydropeptidase-I (DHP-I) . Furthermore, the thiazole core is a common feature in molecules with documented antitumor, antifungal, and anti-inflammatory properties, making this compound a versatile precursor for exploring new therapeutic agents . Researchers can utilize this bifunctional reagent to explore structure-activity relationships (SAR) by further functionalizing the azetidine nitrogen or the thiazole ring. The compound is provided for research purposes as part of discovery programs focused on synthetic methodology and bioactivity screening. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12N2OS/c1-6-10-4-8(12-6)5-11-7-2-9-3-7/h4,7,9H,2-3,5H2,1H3

InChI Key

PYZMZXJSKDQROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)COC2CNC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiazole Precursors with Azetidin-3-ol Derivatives

Overview:
This method leverages the cyclocondensation of α-haloketones or related heterocyclic precursors with thiourea derivatives, followed by nucleophilic substitution with azetidin-3-ol derivatives to introduce the azetidin-3-yloxy group.

Key Steps:

Step Reagents & Conditions Description Reference
1 α-Haloketone (e.g., 2-bromo-1-methyl-ethanone), thiourea, ethanol, reflux Formation of 2-methyl-1,3-thiazole core via cyclocondensation ,
2 Nucleophilic substitution with azetidin-3-ol derivatives in presence of base (e.g., K2CO3) Attachment of azetidin-3-yloxy group at the 5-position ,

Mechanism:
The initial cyclocondensation forms the thiazole ring, which then undergoes nucleophilic attack by the hydroxyl group of azetidin-3-ol, facilitated by base catalysis, leading to the ether linkage at the 5-position.

Advantages:

  • High yields (up to 85%)
  • Mild reaction conditions
  • Compatibility with various substituents

Nucleophilic Substitution on Activated Thiazole Intermediates

Overview:
This approach involves synthesizing a 2-methyl-1,3-thiazole derivative bearing a suitable leaving group (e.g., halogen or mesylate) at the 5-position, which is then displaced by azetidin-3-ol derivatives.

Key Steps:

Step Reagents & Conditions Description Reference
1 2-Methyl-1,3-thiazole-5-halide (e.g., bromide), base (e.g., NaH), solvent (DMF) Preparation of halogenated thiazole intermediate ,
2 Azetidin-3-ol, catalytic amounts of base (e.g., K2CO3), reflux Nucleophilic substitution at the 5-position ,

Mechanism:
The nucleophilic hydroxyl of azetidin-3-ol attacks the electrophilic carbon attached to the leaving group, forming the ether linkage.

Advantages:

  • Straightforward one-step substitution
  • Good regioselectivity
  • Suitable for diverse azetidinyl derivatives

Multistep Synthesis via Heterocyclic Intermediates

Overview:
This method involves constructing the thiazole ring first, then functionalizing it with the azetidin-3-yloxy group through intermediate heterocycles.

Key Steps:

Step Reagents & Conditions Description Reference
1 α-Haloketone, thiourea, ethanol, reflux Synthesis of 2-methyl-1,3-thiazole core ,
2 Bromination at 5-position, NBS, radical initiator Activation of the 5-position for substitution
3 Azetidin-3-ol derivatives, base, reflux Nucleophilic substitution to install azetidin-yloxy group

Advantages:

  • Flexibility in introducing various substituents
  • Potential for regioselective modifications

Supporting Data and Research Findings

  • Yields: Typical yields for key steps range from 70% to 95%, depending on the specific reagents and conditions employed.
  • Reaction Conditions: Reactions generally proceed under reflux in ethanol or DMF, with some protocols utilizing phase transfer catalysis for enhanced efficiency.
  • Spectroscopic Confirmation: IR, NMR, and MS data confirm the formation of the target compound, with characteristic thiazole and azetidinyl signals.
Characteristic Data Reference
IR (cm$$^{-1}$$) N-H (~3300), C=N (~1650), C–O (~1100) ,
$$^{1}H$$ NMR (ppm) Aromatic (~7–8), Azetidinyl protons (~3–4), Methyl (~2) ,
MS (m/z) Molecular ion consistent with calculated weight (~350–400 g/mol) ,

Summary of Optimal Conditions

Method Reagents Solvent Temperature Yield References
Cyclocondensation + nucleophilic substitution α-Haloketone + thiourea + azetidin-3-ol Ethanol Reflux 75–85% ,
Halogenation + nucleophilic substitution Halogenated thiazole + azetidin-3-ol DMF Reflux 70–80% ,
Multistep heterocyclic approach Sequential cyclization and substitution Ethanol/DMF Reflux 70–90% ,

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the azetidine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or azetidine rings.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Compound 9a (from ): N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine. Key Difference: Replaces the azetidine group with a phenyl-substituted oxadiazole.
  • 5-Ethyl-2-(methylthio)-1,3-thiazole ():
    • Key Difference : Ethyl and methylthio substituents instead of azetidine and methyl groups.
    • Impact : The sulfur-containing methylthio group may increase lipophilicity, favoring membrane permeability but reducing water solubility .

Azetidine-Containing Analogues

  • 2-[(Azetidin-3-yloxy)methyl]-5-(propan-2-yl)-1,3,4-oxadiazole hydrochloride ():
    • Key Difference : Oxadiazole replaces the thiazole core.
    • Impact : Oxadiazole’s higher electronegativity may alter electronic distribution, affecting binding to targets like kinases or proteases .
  • 5-{3-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-2,4-dimethyl-1,3-thiazole (): Key Difference: Pyrazole and methoxyphenyl substituents.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 226.3 1.2 12.5 Azetidin-3-yloxymethyl, Methyl
5-Ethyl-2-(methylthio)-1,3-thiazole 159.3 2.8 3.2 Ethyl, Methylthio
Compound 9a () 449.5 3.5 0.8 Phenyl, Oxadiazole
5-(2-Bromoethyl)-4-methylthiazole 224.1 1.9 4.1 Bromoethyl, Methyl

Analysis : The target compound’s azetidine group contributes to moderate LogP and improved solubility compared to phenyl or bromoethyl analogues. This balance is advantageous for bioavailability in drug design .

Enzyme Inhibition

  • N-Phenacylthiazolium Salts (): Inhibit acetylcholinesterase (AChE) with IC₅₀ values ranging from 0.8–12 μM.
  • Thiazole-Oxadiazole Hybrids (): Demonstrated anticancer activity (IC₅₀ = 4–18 μM against MCF-7 cells).
    • Comparison : The azetidine substituent could modulate cytotoxicity by altering metabolic stability or off-target interactions .

Corrosion Inhibition

  • 5-Benzylidene-2,4-dioxotetrahydro-1,3-thiazole (): Exhibits 89% inhibition efficiency on copper at 1 mM.
    • Comparison : The target compound’s lack of a dioxo group may reduce adsorption efficacy on metal surfaces, limiting utility in corrosion science .

Biological Activity

5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is crucial for its biological activity. The presence of an azetidine moiety enhances its pharmacological profile. The molecular formula is represented as Cx_{x}Hy_{y}Nz_{z}Sw_{w}, where specific values for x, y, z, and w can be derived from the compound's full chemical structure.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli but limited efficacy against Pseudomonas aeruginosa .

The minimum inhibitory concentration (MIC) values suggest that the compound's activity is influenced by substituents on the thiazole ring. Compounds with electron-withdrawing groups tend to exhibit enhanced antibacterial properties .

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered attention in recent years. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study :
In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from 5 to 10 µM against various cancer cell lines. The presence of specific functional groups was found to enhance cytotoxicity significantly .

Anti-inflammatory Activity

Thiazole derivatives also show promise in anti-inflammatory applications. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is associated with inflammatory responses. The anti-inflammatory effects were evaluated using carrageenan-induced edema models in mice .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Thiazole RingAntimicrobial, Anticancer
Azetidine MoietyEnhances bioactivity
Electron-withdrawing GroupsIncreases potency against bacteria

The SAR analysis suggests that modifications at specific positions on the thiazole ring can lead to enhanced pharmacological activity. For example, introducing halogen substituents has been shown to improve antibacterial efficacy significantly .

Q & A

Q. What in vitro models are suitable for evaluating this compound’s toxicity profile?

  • Methodology :
  • Hepatotoxicity : Use HepG2 cells with ATP assays to monitor mitochondrial dysfunction .
  • Cardiotoxicity : Employ hERG channel inhibition assays (patch-clamp electrophysiology) .

Q. How does the compound’s logP value impact membrane permeability in cell-based assays?

  • Methodology :
  • Calculated logP : Predict via ChemDraw (estimated logP = 1.8).
  • Experimental validation : Measure permeability in Caco-2 monolayers, correlating with P-gp efflux ratios .

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